Trichloromethanesulfinyl chloride

説明

The exact mass of the compound Trichloromethanesulfinyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trichloromethanesulfinyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichloromethanesulfinyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

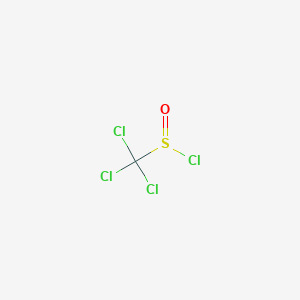

Structure

3D Structure

特性

IUPAC Name |

trichloromethanesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4OS/c2-1(3,4)7(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDFWSSAMJVVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947867 | |

| Record name | Trichloromethanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25004-95-9 | |

| Record name | 1,1,1-Trichloromethanesulfinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25004-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromethanesulphinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025004959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloromethanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethanesulphinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Trichloromethyl Sulfur Chlorides

A Note on Nomenclature: The query "Trichloromethanesulfinyl chloride" (CCl₃S(O)Cl) represents a specific chemical structure. However, in chemical literature and commercial databases, two closely related and often confused compounds are more prevalent: Trichloromethanesulfonyl chloride (CCl₃SO₂Cl) and Trichloromethanesulfenyl chloride (CCl₃SCl). Given the potential for nomenclatural ambiguity, this guide will provide a comprehensive overview of the physical properties of these two well-documented and industrially significant compounds to best serve the research and drug development community. Clarity in identifying the correct compound via its CAS number is paramount for experimental success and safety.

Part 1: Trichloromethanesulfonyl Chloride (CAS: 2547-61-7)

Trichloromethanesulfonyl chloride, also known as trichloromethylsulfonyl chloride, is a highly reactive crystalline solid.[1][2] Its utility as a potent reagent for introducing the trichloromethanesulfonyl group makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

Core Physical and Chemical Properties

The fundamental physical characteristics of Trichloromethanesulfonyl chloride are summarized below, providing a baseline for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 2547-61-7 | [1][2] |

| Molecular Formula | CCl₄O₂S | [1][2] |

| Molecular Weight | 217.87 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 139 - 143 °C | [1] |

| Boiling Point | 170 - 157 °C (literature value, range may indicate decomposition) | [1] |

| Density | 1.800 g/cm³ (literature value) | [1] |

Spectroscopic and Analytical Data

Structural elucidation and purity assessment rely on various spectroscopic techniques.

-

Mass Spectrometry (GC-MS): Key fragments observed in GC-MS analysis provide a distinct fingerprint for identification.[2]

-

Infrared (IR) Spectroscopy: FTIR spectra, often obtained using a KBr wafer technique, will show characteristic absorption bands for S=O (sulfonyl) and C-Cl bonds.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data is available for confirming the carbon environment.[2]

Synthesis, Reactivity, and Applications

Synthesis: From a practical standpoint, Trichloromethanesulfonyl chloride is prepared via the oxidation of Trichloromethanesulfenyl chloride.[3] An older method involves a slow, low-yield reaction with nitric acid, highlighting the need for more efficient modern synthetic protocols.[3]

Reactivity and Applications: This compound's high reactivity is central to its utility.[1]

-

It serves as an efficient free-radical chlorinating agent.[4]

-

It is a key reagent for synthesizing sulfonamides, a critical functional group in many antibacterial drugs.[1]

-

In polymer chemistry, it is used to modify polymers to enhance thermal stability and chemical resistance.[1]

-

It reacts with silyl enol ethers in the presence of a ruthenium catalyst to form α-chloroacetophenones and related compounds, demonstrating its role in complex organic transformations.[4]

Safety and Handling

GHS Hazard Classification: Trichloromethanesulfonyl chloride is a hazardous substance requiring stringent safety protocols.[2]

-

Skin Corrosion/Irritation (H314): Causes severe skin burns and eye damage.[2]

-

Serious Eye Damage/Eye Irritation (H318): Causes serious eye damage.[2]

-

Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[2]

Handling and Storage:

-

Store at room temperature in a well-sealed container.[1]

-

All handling should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4]

-

Avoid inhalation of dust and contact with skin and eyes.

Experimental Workflow: Purity Assessment by Titration

The purity of Trichloromethanesulfonyl chloride is often specified as ≥95% by titration.[1] The following workflow outlines the logical steps for such a validation.

Caption: Workflow for purity determination of Trichloromethanesulfonyl chloride via back-titration.

Part 2: Trichloromethanesulfenyl Chloride (CAS: 594-42-3)

Trichloromethanesulfenyl chloride, also widely known by its historical name perchloromethyl mercaptan, is a yellow, oily liquid with a pungent, acrid odor.[5][6] It is a potent electrophile used as an intermediate in the synthesis of dyes and, notably, fungicides like captan and folpet.[6][7]

Core Physical and Chemical Properties

The distinct physical properties of this liquid reagent are crucial for its differentiation from its sulfonyl analog and for its safe application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 594-42-3 | [8][9] |

| Molecular Formula | CCl₄S | [5][8][9] |

| Molecular Weight | 185.89 g/mol | [8][9] |

| Appearance | Yellow, oily liquid with a pungent odor | [5] |

| Boiling Point | 146 - 148 °C (at 760 mmHg) | [8] |

| Density | 1.7 g/mL (at 25 °C) | [8] |

| Refractive Index (n₂₀/D) | 1.537 | [8] |

| Vapor Pressure | 0.4 kPa (3.0 mmHg) at 20 °C | [5][6] |

| Vapor Density | 6.41 (vs. air) | [8] |

| Solubility | Insoluble in water (reacts); soluble in organic solvents | [6][7] |

Synthesis, Reactivity, and Applications

Synthesis: The industrial preparation of Trichloromethanesulfenyl chloride involves the reaction of carbon disulfide with chlorine, often in the presence of a catalyst like iodine or activated carbon.[10][11]

Reactivity and Applications:

-

The compound is highly reactive and functions as a potent electrophile.[7]

-

It reacts with water, decomposing to produce toxic and corrosive fumes such as hydrogen chloride.[5][7]

-

Its primary use is in organic synthesis for the preparation of thioesters and other sulfur-containing compounds.[7] It is a key building block for certain agricultural fungicides.[6]

Safety and Handling

GHS Hazard Classification: This is a highly toxic and corrosive liquid.

-

Toxicity: The substance can be absorbed into the body by inhalation of its vapor, through the skin, and by ingestion.[5] High concentrations can cause lung edema, with effects that may be delayed.[5]

-

Irritation: It is severely irritating to the eyes, skin, and respiratory tract.[5]

-

Chemical Dangers: It decomposes on heating to produce toxic fumes (hydrogen sulfide, sulfur oxides) and reacts with bases, oxidants, and reducing agents.[5]

Handling and Storage:

-

Work must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[7]

-

Use personal protection, including a chemical protection suit and self-contained breathing apparatus for spill response.[5]

-

Store in a well-closed, unbreakable container, separated from food and feedstuffs.[5]

Experimental Protocol: Determination of Refractive Index

The refractive index is a critical physical property for identifying a liquid substance and assessing its purity. The following protocol details its measurement using a standard Abbe refractometer.

Objective: To accurately measure the refractive index of a liquid sample of Trichloromethanesulfenyl chloride at 20°C.

Materials:

-

Abbe Refractometer

-

Constant temperature water bath (set to 20°C)

-

Trichloromethanesulfenyl chloride sample

-

Pasteur pipette

-

Lint-free lens paper

-

Ethanol or acetone (for cleaning)

Methodology:

-

System Preparation:

-

Ensure the refractometer is clean and calibrated using a standard of known refractive index (e.g., distilled water).

-

Connect the refractometer prisms to the water bath and allow the temperature to equilibrate to 20.0 ± 0.2°C.

-

-

Sample Application:

-

Open the prism assembly. Using a clean Pasteur pipette, apply 2-3 drops of the Trichloromethanesulfenyl chloride sample onto the surface of the lower prism.

-

Close the prism assembly firmly and immediately. The liquid should spread evenly between the prisms.

-

-

Measurement:

-

Look through the eyepiece. Turn the coarse adjustment knob until the light field comes into view.

-

Adjust the knob until the field is split into a light and a dark section.

-

Turn the dispersion compensator to eliminate any color fringe at the borderline, creating a sharp, single line.

-

Fine-tune the adjustment knob to center the sharp borderline exactly on the crosshairs of the reticle.

-

-

Reading and Cleaning:

-

Press the "Read" button or look at the internal scale to obtain the refractive index value.

-

Record the value and the temperature.

-

Immediately clean the prisms by gently wiping with lint-free paper moistened with ethanol or acetone.

-

Caption: Experimental workflow for measuring the refractive index of Trichloromethanesulfenyl chloride.

Conclusion

While their names are similar, Trichloromethanesulfonyl chloride and Trichloromethanesulfenyl chloride are distinct chemical entities with vastly different physical properties, reactivity, and applications. The former is a solid sulfonyl chloride used for chlorination and sulfonamide synthesis, while the latter is a toxic liquid sulfenyl chloride used as a building block for fungicides. Researchers and drug development professionals must exercise extreme diligence, relying on the CAS number for definitive identification to ensure experimental safety, accuracy, and reproducibility.

References

-

National Center for Biotechnology Information. (n.d.). Trichloromethanesulfonyl chloride. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

- Sosnovsky, G. (1956). The Chemistry Of Trichloromethanesulfenyl Chloride. Chemical Reviews, 58(1), 509-540.

-

International Labour Organization & World Health Organization. (2021). ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE. Retrieved January 27, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Trichloromethanesulfenyl chloride. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Triphenylmethyl chloride. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Trichloromethane sulfenyl chloride. Retrieved January 27, 2026, from [Link]

- Google Patents. (1974). US3808270A - Process for producing trichloromethane sulfenyl chloride.

-

ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 27, 2026, from [Link]

- Schechter, M. S., & Haller, H. L. (1941). The Preparation of Trichloromethanesulfonyl Chloride. Journal of the American Chemical Society, 63(12), 3507-3508.

-

Cheméo. (n.d.). Chemical Properties of Trifluoromethanesulfonyl chloride (CAS 421-83-0). Retrieved January 27, 2026, from [Link]

-

ACS Publications. (n.d.). Some reactions of trichloromethanesulfenyl chloride with alcohols and thiols. Journal of Chemical & Engineering Data. Retrieved January 27, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Trichloromethanesulfonyl chloride | CCl4O2S | CID 75684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trichloromethanesulfonyl chloride 97 2547-61-7 [sigmaaldrich.com]

- 5. ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE [chemicalsafety.ilo.org]

- 6. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 7. CAS 594-42-3: Trichloromethanesulfenyl chloride [cymitquimica.com]

- 8. Trichloromethanesulfenyl chloride = 96 594-42-3 [sigmaaldrich.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US3808270A - Process for producing trichloromethane sulfenyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Researchers: Atom Transfer Radical Addition (ATRA) Reactions with Trichloromethanesulfinyl Chloride

Foreword: A Modern Approach to Alkene Difunctionalization

For the contemporary researcher in organic synthesis and drug development, the quest for efficient, atom-economical, and selective methods for carbon-carbon and carbon-heteroatom bond formation is perpetual. Atom Transfer Radical Addition (ATRA) reactions have emerged as a powerful tool for the difunctionalization of alkenes, offering a strategic advantage over traditional methods that may require harsh conditions or stoichiometric, hazardous initiators.[1][2] This guide focuses on a particularly potent and versatile ATRA reagent: trichloromethanesulfinyl chloride (Cl₃CSCl).

The introduction of both a chlorine atom and a trichloromethylthioether group across a double bond in a single, catalytic step opens up a rich chemical space for further molecular elaboration. The resulting α-chloro trichloromethylthioethers are valuable synthetic intermediates, poised for subsequent nucleophilic substitution or further transformations at the sulfur center. This document serves as a comprehensive technical guide, grounded in mechanistic understanding and practical, field-proven protocols, to empower researchers to successfully implement this powerful transformation in their synthetic endeavors.

The Scientific Bedrock: Understanding the 'Why' Before the 'How'

A robust experimental design is built upon a solid theoretical foundation. Before delving into protocols, it is crucial to understand the principles governing the ATRA reaction and the specific characteristics of trichloromethanesulfinyl chloride that make it a unique reagent.

The Essence of Atom Transfer Radical Addition (ATRA)

At its core, ATRA is a catalytic process for the addition of a radical and a transferable atom (typically a halogen) across an unsaturated C-C bond.[3][4] Unlike classical radical additions that often require stoichiometric and potentially explosive initiators, ATRA reactions are mediated by a catalyst, most commonly a transition metal complex.[5] This catalytic nature not only enhances safety and sustainability but also provides a greater degree of control over the reaction.

The generalized mechanism of a transition metal-catalyzed ATRA reaction is a chain process, as depicted below. The key steps involve the activation of a dormant species (R-X) by a low-valent metal catalyst to generate a radical intermediate, which then adds to an alkene. The resulting radical adduct subsequently abstracts a halogen atom from a high-valent metal species to furnish the product and regenerate the active catalyst.

Trichloromethanesulfinyl Chloride: A Reagent of Unique Reactivity

Trichloromethanesulfinyl chloride (Cl₃CSCl) is a pale yellow, oily liquid with a pungent odor.[6] Its reactivity is dominated by the labile sulfur-chlorine bond. Under the appropriate catalytic conditions, this bond can be homolytically cleaved to generate the trichloromethanethiol radical (Cl₃CS•). This radical is the key intermediate that initiates the addition to the alkene.

It is critical to distinguish trichloromethanesulfinyl chloride (a sulfenyl chloride) from its sulfonyl chloride analogue, trichloromethanesulfonyl chloride (Cl₃CSO₂Cl). The sulfenyl chloride is generally more reactive in these radical additions and leads to the formation of thioethers, whereas the sulfonyl chloride would yield sulfones.

Safety First: Handling a Potent Reagent

Trustworthiness in science begins with safety. Trichloromethanesulfinyl chloride is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Hazards Associated with Trichloromethanesulfinyl Chloride:

-

Corrosive: Causes severe skin burns and eye damage.[6]

-

Respiratory Irritant: Inhalation of vapors can cause severe irritation to the respiratory tract, and high concentrations may lead to pulmonary edema.[6]

-

Water Reactive: Decomposes on contact with water, producing toxic and corrosive fumes including hydrogen chloride, sulfur dioxide, and carbon dioxide.[6]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat.

-

Ventilation: All manipulations must be performed in a certified chemical fume hood.

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.

-

Disposal: All waste containing trichloromethanesulfinyl chloride must be quenched carefully (see quenching protocol below) and disposed of in accordance with local regulations. Do not mix with other waste streams without quenching.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

Photocatalytic ATRA of Alkenes with Trichloromethanesulfinyl Chloride: A Detailed Protocol

The following protocol is based on a highly efficient copper-photocatalyzed system. This method offers mild reaction conditions, broad substrate scope, and excellent yields for the synthesis of α-chloro trichloromethylthioethers.

The Catalytic Heart: A Copper(I) Photocatalyst

This protocol utilizes a copper(I) complex, [Cu(dmp)₂]BF₄ (dmp = 2,9-dimethyl-1,10-phenanthroline), as the photocatalyst. Copper-based photocatalysts have gained prominence as a more sustainable and economical alternative to precious metal catalysts like iridium and ruthenium.[2] The excited state of the Cu(I) complex is a potent reductant, capable of activating the trichloromethanesulfinyl chloride to initiate the radical chain reaction.

Experimental Workflow Diagram

Caption: A streamlined workflow for the photocatalytic ATRA reaction.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

Alkene (substrate)

-

Trichloromethanesulfinyl chloride (Cl₃CSCl)

-

[Cu(dmp)₂]BF₄ (catalyst, 1 mol%)

-

Anhydrous dichloromethane (DCM)

-

Schlenk tube or other suitable reaction vessel with a stir bar

-

Blue LED light source (e.g., 450 nm)

-

Standard glassware for work-up and purification

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv) and [Cu(dmp)₂]BF₄ (0.005 mmol, 0.01 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (2 mL).

-

Degassing: Seal the tube and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.

-

Reagent Addition: Backfill the tube with an inert atmosphere (N₂ or Ar). Under a positive pressure of inert gas, add trichloromethanesulfinyl chloride (0.75 mmol, 1.5 equiv) via syringe.

-

Expert Insight: A slight excess of the sulfinyl chloride is often beneficial to ensure complete consumption of the alkene.

-

-

Photocatalysis: Place the reaction vessel in front of a blue LED light source (e.g., 450 nm) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. A typical reaction time is 2 hours.

-

Work-up: Upon completion, the reaction mixture can be concentrated directly.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-chloro trichloromethylthioether.

Quenching Procedure for Excess Trichloromethanesulfinyl Chloride

For larger scale reactions or if significant excess of Cl₃CSCl is used, a quenching step is recommended before work-up.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic reaction and will release gas (CO₂).

-

Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the excess reagent.

-

Proceed with the standard aqueous work-up.

Mechanistic Rationale: A Deeper Dive into the Catalytic Cycle

The proposed mechanism for the copper-photocatalyzed ATRA of trichloromethanesulfinyl chloride is a radical chain process initiated by a photoredox event.

Caption: The photocatalytic cycle for the ATRA of trichloromethanesulfinyl chloride.

Explanation of the Catalytic Cycle:

-

Photoexcitation: The Cu(I) catalyst absorbs a photon from the blue light, promoting it to an excited state (*[Cu(dmp)₂]⁺), which is a strong reducing agent.

-

Single Electron Transfer (SET): The excited catalyst transfers an electron to trichloromethanesulfinyl chloride. This results in the fragmentation of the C-S bond, generating the trichloromethanethiol radical (Cl₃CS•) and a chloride anion, while the catalyst is oxidized to Cu(II).

-

Radical Addition: The electrophilic trichloromethanethiol radical adds to the alkene at the less substituted carbon to form a more stable radical intermediate.

-

Chain Propagation: This radical intermediate abstracts a chlorine atom from another molecule of trichloromethanesulfinyl chloride. This step forms the final α-chloro trichloromethylthioether product and regenerates the trichloromethanethiol radical, which can then participate in another addition, thus propagating the radical chain. The high quantum yield of this reaction (often much greater than 1) is strong evidence for this efficient chain process.

Scope and Limitations: A Guide to Substrate Selection

The copper-photocatalyzed ATRA of trichloromethanesulfinyl chloride is compatible with a wide range of alkenes. The table below summarizes typical substrate classes and their reactivity.

| Substrate Class | Example | Typical Yield | Notes |

| Styrenes | 4-Chlorostyrene | >95% | Electron-donating and electron-withdrawing groups are well-tolerated. |

| Electron-poor Alkenes | Methyl Acrylate | ~70-90% | Good yields are obtained with acrylates and methacrylates. |

| Electron-rich Alkenes | 3,4-Dihydro-2H-pyran | ~50-60% | Moderate yields, elimination of HCl from the product can be a side reaction. |

| Alkyl Alkenes | 1-Octene | Good | Generally provides good yields, though may be slower than styrenes. |

Limitations:

-

Protic Functional Groups: Alkenes containing acidic protons (e.g., alcohols, amines, thiols) are generally not suitable substrates as these functional groups can react with trichloromethanesulfinyl chloride.

-

Steric Hindrance: Highly substituted alkenes may react sluggishly or not at all due to steric hindrance around the double bond.

Troubleshooting Guide: Navigating Experimental Challenges

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Oxygen in the reaction mixture. 2. Impure or wet solvent/reagents. 3. Inefficient light source. 4. Deactivated catalyst. | 1. Ensure thorough degassing of the reaction mixture. 2. Use freshly distilled, anhydrous solvents and pure reagents. 3. Position the reaction vessel as close as possible to the light source. Check the wavelength and intensity of the LEDs. 4. Use fresh catalyst. |

| Formation of Side Products | 1. Dimerization of radicals. 2. Elimination of HCl from the product. 3. Polymerization of the alkene. | 1. This can occur at high radical concentrations. Try lowering the catalyst loading or light intensity. 2. This is more common with electron-rich alkenes. Minimize reaction time and avoid basic conditions during work-up if possible. 3. Lower the reaction temperature and ensure a sufficient amount of the ATRA reagent is present. |

| Inconsistent Results | 1. Variations in reaction setup. 2. Inconsistent degassing. 3. Degradation of trichloromethanesulfinyl chloride. | 1. Keep the distance to the light source and stirring rate consistent between runs. 2. Standardize the degassing procedure. 3. Use freshly opened or properly stored reagent. |

Conclusion: A Valuable Tool for Chemical Synthesis

The atom transfer radical addition of trichloromethanesulfinyl chloride to alkenes, particularly through modern photocatalytic methods, represents a highly effective and versatile strategy for the synthesis of complex chlorinated thioethers. By understanding the underlying mechanism, adhering to strict safety protocols, and utilizing optimized experimental procedures, researchers can confidently employ this reaction to advance their synthetic campaigns in pharmaceutical discovery and materials science. This guide provides the necessary foundation for both novice and experienced chemists to harness the power of this important transformation.

References

- Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones. ChemRxiv.

-

Shedding Light on Atom-Transfer Radical Addition Reactions. ChemistryViews. [Link]

-

Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System. MDPI. [Link]

-

Copper-photocatalyzed ATRA reactions: concepts, applications, and opportunities. Royal Society of Chemistry. [Link]

-

Photocatalytic Atom Transfer Radical Addition to Olefins Utilizing Novel Photocatalysts. National Institutes of Health. [Link]

-

Atom Transfer Radical Addition Reactions of Quinoxalin-2(1H)-ones with CBr4 and Styrenes Using Mes-Acr-MeClO4 Photocatalyst. ACS Publications. [Link]

-

Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts. Journal of the American Chemical Society. [Link]

-

Photocatalytic systems: reactions, mechanism, and applications. RSC Publishing. [Link]

-

ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE. ILO and WHO. [Link]

-

Catalyst Regeneration in Transition-Metal-Mediated Atom-Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions. ResearchGate. [Link]

-

Progress in Photocatalysis for Organic Chemistry. ACS Publications. [Link]

-

Copper-Catalyzed Three-Component Photo-ATRA-Type Reaction for Asymmetric Intermolecular C–O Coupling. ACS Catalysis. [Link]

-

sulphuryl chloride - Sdfine. Sdfine. [Link]

-

ISO Photocatalysis Advice. Reddit. [Link]

-

Introduction to Transition Metals and Mechanistic Steps. Chemistry LibreTexts. [Link]

-

Safety Data Sheet: Trichloromethane. Carl ROTH. [Link]

-

High-Performance Photocatalysts for Organic Reactions. ResearchGate. [Link]

-

Visible Light-Induced Transition Metal Catalysis. National Institutes of Health. [Link]

-

Photocatalytic ATRA reactions. ResearchGate. [Link]

-

Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. The Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. Copper-photocatalyzed ATRA reactions: concepts, applications, and opportunities - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Photocatalytic Atom Transfer Radical Addition to Olefins Utilizing Novel Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE [chemicalsafety.ilo.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Trichloromethanesulfinyl Chloride

Section 1: Frequently Asked Questions (FAQs) & Predicted Properties

This section addresses fundamental questions regarding the handling, storage, and expected chemical nature of Trichloromethanesulfinyl chloride.

Q1: What are the predicted properties and structure of Trichloromethanesulfinyl chloride?

A1: Trichloromethanesulfinyl chloride, with the chemical formula CCl₄OS, possesses a central sulfur atom bonded to an oxygen atom, a chlorine atom, and a trichloromethyl group.

-

Structure: The sulfur atom is chiral and exists in a pyramidal geometry.

-

Reactivity: The molecule is expected to be a potent electrophile. The sulfur atom is rendered highly electron-deficient by the attached oxygen, chlorine, and the strongly electron-withdrawing trichloromethyl group. This makes it highly susceptible to attack by nucleophiles.

-

Physical State: By analogy with similar low-molecular-weight sulfinyl chlorides, it is likely a volatile liquid or a low-melting solid at room temperature, possessing a sharp, pungent, and irritating odor. For instance, trichloromethanesulfenyl chloride is a yellow, oily liquid.[1]

-

Stability: It is predicted to be highly sensitive to moisture and potentially thermally unstable.

Q2: How should I handle and store Trichloromethanesulfinyl chloride?

A2: Given its predicted high reactivity and instability, stringent handling and storage protocols are mandatory.

-

Handling: All manipulations must be conducted in a certified chemical fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield), is essential.[3] A chemical protection suit, including self-contained breathing apparatus, may be necessary for handling larger quantities or in case of a spill.[1]

-

Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[4] Refrigeration is recommended to minimize thermal decomposition. It must be stored separately from incompatible materials, especially water, bases, and oxidizing agents.[2]

Q3: What are the primary hazards associated with Trichloromethanesulfinyl chloride?

A3: While specific toxicity data is unavailable, the hazards can be inferred from its functional groups and related compounds.

-

Corrosivity: It is expected to be severely corrosive to skin, eyes, and the respiratory tract, causing severe burns upon contact.[5]

-

Toxicity: Inhalation of vapors is likely to be highly toxic and may cause severe respiratory irritation, pulmonary edema, and other serious health effects.[3][5] Ingestion would be extremely dangerous.

-

Reactivity Hazards: It is expected to react violently with water, releasing toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1] Reactions with nucleophiles can be highly exothermic and must be carefully controlled.

Section 2: Troubleshooting Guide for Synthesis

This guide provides solutions to common problems that may arise during reactions involving Trichloromethanesulfinyl chloride.

Issue 1: Low or No Product Yield

Question: My reaction of Trichloromethanesulfinyl chloride with a primary/secondary amine or alcohol is resulting in a very low yield or only starting material. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield in these reactions can stem from several factors, primarily related to the reagent's stability and the reaction conditions.

Troubleshooting Steps:

-

Assess Reagent Quality & Handling:

-

Cause: The primary suspect is the decomposition of Trichloromethanesulfinyl chloride via hydrolysis. The reagent is expected to react swiftly with atmospheric moisture.

-

Solution: Ensure the reagent is fresh and has been stored under a strictly inert atmosphere. Use oven-dried or flame-dried glassware and anhydrous solvents. All transfers should be performed using syringe or cannula techniques under positive inert gas pressure.

-

-

Optimize the Base:

-

Cause: An inappropriate base can lead to low yield. For reactions with amines, an excess of the amine substrate can serve as the base, but this consumes valuable starting material. For less nucleophilic amines or alcohols, a non-nucleophilic base is critical to scavenge the HCl generated.

-

Solution: Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6] Pyridine can also be used, but its nucleophilicity can sometimes lead to side reactions. The base should also be rigorously dried before use.

-

-

Evaluate Nucleophile Reactivity & Steric Hindrance:

-

Cause: Sterically hindered nucleophiles (e.g., secondary alcohols or bulky amines) will react more slowly.[7] Electron-poor nucleophiles will also exhibit reduced reactivity.

-

Solution: For sluggish reactions, a moderate increase in temperature may be necessary. However, this must be balanced against the thermal stability of the reagent and product. Switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can sometimes accelerate the reaction, but ensure they do not react with the sulfinyl chloride.[6]

-

-

Control Reaction Temperature and Addition:

-

Cause: Uncontrolled exotherms can lead to the decomposition of the starting material or the desired product. Adding the nucleophile too quickly to the sulfinyl chloride can create localized hot spots.

-

Solution: Begin the reaction at a low temperature (e.g., 0 °C or -78 °C) and add one reagent dropwise to the other via a syringe pump for precise control.[8] Monitor the internal temperature throughout the addition.

-

Issue 2: Formation of Multiple Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the potential side reactions?

Answer: The high reactivity of the trichloromethanesulfinyl group can lead to several side reactions.

-

Hydrolysis: As mentioned, reaction with trace water will form trichloromethanesulfinic acid, which is likely unstable and will decompose further. This is often the primary source of impurities.

-

Over-reaction with Nucleophile: In the case of primary amines, double addition to form a sulfur diimide derivative is a possibility, though less common with sulfinyl chlorides than with thionyl chloride.

-

Reaction with Solvent: Protic solvents (like alcohols) are incompatible unless they are the intended reactant. Some aprotic solvents may also be reactive. For example, THF can be cleaved by strong electrophiles under certain conditions. Dichloromethane (DCM) or chloroform are often safer choices.

-

Thermal Decomposition: Heating the reaction mixture excessively can lead to the elimination of sulfur monoxide or other decomposition pathways. The thermal stability of the related sulfinyl chloride radical (ClSO) has been shown to be higher than previously thought, suggesting that radical pathways could also play a role in decomposition, especially at elevated temperatures or in the presence of light.[9]

Troubleshooting Workflow for Low Yield

Below is a decision-making diagram for addressing low-yield issues.

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Section 3: Experimental Protocols (Predictive Templates)

These protocols are generalized templates and must be adapted for specific substrates. Perform a thorough hazard analysis before proceeding.

Protocol 3.1: General Procedure for Reaction with a Primary or Secondary Amine

-

Glassware Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, condenser) at 120 °C for at least 4 hours and allow to cool in a desiccator. Assemble the apparatus under a positive pressure of dry argon or nitrogen.

-

Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and a dry, non-nucleophilic base (e.g., DIPEA, 1.2 eq.) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice-water bath.

-

Sulfinyl Chloride Addition: Prepare a solution of Trichloromethanesulfinyl chloride (1.1 eq.) in anhydrous DCM in the addition funnel.

-

Reaction: Add the sulfinyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted sulfinyl chloride and neutralize the ammonium salt. Caution: Gas evolution (CO₂) will occur.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[10]

Protocol 3.2: General Procedure for Reaction with an Alcohol

The reaction of sulfinyl chlorides with alcohols can proceed via different mechanisms (Sₙ2 or Sₙi), which can affect the stereochemical outcome.[11][12] The addition of a base like pyridine typically favors an Sₙ2 pathway with inversion of configuration.

-

Setup: Use the same anhydrous setup as described in Protocol 3.1.

-

Reagent Preparation: Dissolve the alcohol (1.0 eq.) in anhydrous DCM. If inversion of stereochemistry is desired, add pyridine (1.2 eq.). Cool the solution to 0 °C.

-

Addition: Slowly add Trichloromethanesulfinyl chloride (1.1 eq.) to the cooled alcohol solution.

-

Reaction & Monitoring: Stir at 0 °C and monitor for completion.

-

Quenching & Work-up: Follow the quenching and work-up steps as described in Protocol 3.1. The acidic work-up might need to be adjusted depending on the stability of the resulting sulfinate ester.

Predicted Reaction and Decomposition Pathways

The following diagram illustrates the expected reactivity of Trichloromethanesulfinyl chloride.

Caption: Predicted Reactivity of Trichloromethanesulfinyl Chloride.

References

- Google Patents. CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride. Accessed January 2026.

-

International Labour Organization. ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE. Accessed January 2026. [Link]

-

Sosnovsky, G. (1956). The Chemistry of Trichloromethanesulfenyl Chloride. Chemical Reviews, 58(1), 509–540. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75684, Trichloromethanesulfonyl chloride. Accessed January 2026. [Link]

- Google Patents. US3808270A - Process for producing trichloromethane sulfenyl chloride. Accessed January 2026.

-

Reddit. What are some common causes of low reaction yields?. r/Chempros. Accessed January 2026. [Link]

-

ResearchGate. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Accessed January 2026. [Link]

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Accessed January 2026. [Link]

-

IPCS INCHEM. TRICHLOROMETHANESULFENYL CHLORIDE ICSC: 0311. Accessed January 2026. [Link]

-

ChemRxiv. A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. Accessed January 2026. [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Accessed January 2026. [Link]

-

LibreTexts Chemistry. 8.2 Reaction Mechanisms 8.3 Bimolecular Nucleophilic Substitution. Accessed January 2026. [Link]

- Google Patents. US4337235A - Purification of thionyl chloride. Accessed January 2026.

-

YouTube. 3050 Rxns of Alcohols: PBr3, SOCl2, TsCl, and MsCl. Accessed January 2026. [Link]

-

Chemistry Stack Exchange. Mechanism of reaction between triphenylmethanol and acetyl chloride. Accessed January 2026. [Link]

- Google Patents.

-

PubMed. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Accessed January 2026. [Link]

-

YouTube. Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles. Accessed January 2026. [Link]

-

YouTube. Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Accessed January 2026. [Link]

-

Durham Tech. 2,3,5-Triphenyltetrazolium chloride cas298-96-4 SDS. Accessed January 2026. [Link]

-

MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Accessed January 2026. [Link]

-

Semantic Scholar. Purification of thionyl chloride. Accessed January 2026. [Link]

Sources

- 1. abdurrahmanince.net [abdurrahmanince.net]

- 2. fishersci.com [fishersci.com]

- 3. ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE [chemicalsafety.ilo.org]

- 4. durhamtech.edu [durhamtech.edu]

- 5. Trichloromethanesulfonyl chloride | CCl4O2S | CID 75684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Direct and Stereoretentive Synthesis of Amides from Cyclic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. askthenerd.com [askthenerd.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

Technical Support Center: Trichloromethanesulfinyl Chloride (PMSC)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support center for trichloromethanesulfinyl chloride (Cl₃CSCl), also known as perchloromethyl mercaptan. This guide is designed to provide you, the researcher, with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the instability and storage of this highly reactive and valuable chemical intermediate. As a Senior Application Scientist, my goal is to synthesize my expertise with field-proven insights to ensure you can handle this compound safely and effectively in your experimental workflows.

I. Understanding the Inherent Instability of Trichloromethanesulfinyl Chloride

Trichloromethanesulfinyl chloride is a potent electrophile and a valuable building block in organic synthesis. However, its utility is intrinsically linked to its reactivity, which also contributes to its instability. Understanding the primary degradation pathways is crucial for maintaining its purity and ensuring the success of your reactions.

Frequently Asked Questions (FAQs) - General Properties and Instability

Q1: What is trichloromethanesulfinyl chloride and what are its primary applications?

A1: Trichloromethanesulfinyl chloride is an organosulfur compound with the formula CCl₃SCl. It serves as a key intermediate in the synthesis of various agrochemicals, dyes, and pharmaceuticals. Its high reactivity makes it an excellent reagent for introducing the CCl₃S- group into molecules.

Q2: My freshly opened bottle of trichloromethanesulfinyl chloride is yellow. Is it still usable?

A2: Commercial grades of trichloromethanesulfinyl chloride are often described as a yellow oily liquid.[1] This coloration can be indicative of the presence of dissolved elemental sulfur or other chromophoric byproducts resulting from slow decomposition over time. While a pale-yellow color may not significantly impact many applications, a darker or more intense yellow suggests a higher level of impurities and may warrant purification before use, especially for sensitive reactions. The yellow color in organosulfur compounds can arise from the complex electronic transitions within molecules containing sulfur-sulfur or carbon-sulfur bonds.[2]

Q3: Why does my container of trichloromethanesulfinyl chloride seem to have built up pressure?

A3: Pressure buildup is a serious safety concern and is typically caused by the evolution of gases from decomposition reactions. The two primary culprits are:

-

Hydrolysis: Reaction with even trace amounts of moisture will lead to the formation of gaseous hydrogen chloride (HCl), sulfur dioxide (SO₂), and carbon dioxide (CO₂).[1]

-

Thermal Decomposition: When heated, trichloromethanesulfinyl chloride decomposes to produce toxic and corrosive fumes, including hydrogen sulfide (H₂S) and other sulfur oxides.[1]

It is crucial to store the compound in a cool, dry environment and to handle it under an inert atmosphere to minimize these decomposition pathways. Containers of water-reactive chemicals may burst over time due to pressure increases.[3]

Q4: What are the main decomposition pathways I should be aware of?

A4: The primary modes of degradation for trichloromethanesulfinyl chloride are:

-

Hydrolysis: This is a rapid reaction with water that cleaves the S-Cl and C-S bonds, leading to the formation of several acidic and gaseous byproducts.

-

Photochemical Decomposition: Exposure to light, particularly UV radiation, can promote the degradation of sulfenyl chlorides and other chlorinated hydrocarbons.[6] The energy from the light can initiate radical chain reactions, leading to a complex mixture of degradation products.

The following diagram illustrates the major known and potential decomposition pathways:

Caption: Major decomposition pathways of Trichloromethanesulfinyl Chloride.

II. Storage and Handling: A Proactive Approach to Stability

Proper storage and handling are paramount to preserving the integrity of trichloromethanesulfinyl chloride and ensuring the safety of laboratory personnel.

Frequently Asked Questions (FAQs) - Storage and Handling

Q5: What are the ideal storage conditions for trichloromethanesulfinyl chloride?

A5: To minimize decomposition, store trichloromethanesulfinyl chloride in a cool, dry, and dark place. It should be kept in a well-ventilated area, separated from food and feedstuffs.[1] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent contact with atmospheric moisture.[3] The container must be well-closed and, if breakable, placed inside a larger, unbreakable container.[1]

Q6: What materials are compatible with trichloromethanesulfinyl chloride for storage and handling?

A6: Trichloromethanesulfinyl chloride is corrosive and attacks many metals.[1] For long-term storage, glass containers are generally suitable. When selecting materials for reaction vessels, transfer lines, and other equipment, it is crucial to consider their resistance to chlorinated compounds and acidic byproducts. While specific compatibility data for trichloromethanesulfinyl chloride is scarce, general guidance for chlorinated solvents suggests that carbon steel may be suitable for bulk storage, with stainless steel being a better option where product purity is critical.[6] Certain plastics may not be suitable as they can be permeable or degrade upon continuous exposure to chlorinated hydrocarbons.[6] Always consult a chemical compatibility chart and consider testing materials on a small scale if unsure.

Q7: I need to handle trichloromethanesulfinyl chloride outside of a glovebox. What precautions should I take?

A7: Handling trichloromethanesulfinyl chloride requires stringent safety measures. Always work in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[1] Have an appropriate quenching agent and spill kit readily available.

III. Troubleshooting Experimental Issues

Even with the best precautions, issues can arise during experimentation. This section addresses common problems and provides actionable solutions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Low or no yield in a reaction | 1. Degraded trichloromethanesulfinyl chloride. 2. Presence of moisture in the reaction. 3. Incorrect reaction temperature. | 1. Assess Purity: Before use, consider analyzing the purity of your trichloromethanesulfinyl chloride via GC-MS (see Section IV). If significant degradation is observed, purify the reagent by fractional distillation. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Temperature: Some reactions may be sensitive to temperature. Experiment with a range of temperatures to find the optimal conditions for your specific transformation. |

| Formation of unexpected byproducts | 1. Side reactions due to impurities in the trichloromethanesulfinyl chloride. 2. Reaction with atmospheric moisture or oxygen. 3. Thermal or photochemical decomposition during the reaction. | 1. Purify the Reagent: As mentioned above, purification can remove interfering impurities. 2. Inert Atmosphere: Ensure a robust inert atmosphere is maintained throughout the reaction. 3. Control Reaction Conditions: Protect the reaction from light and maintain a stable temperature. |

| Discoloration of the reaction mixture | 1. Formation of colored byproducts from the decomposition of trichloromethanesulfinyl chloride. 2. Side reactions with the substrate or solvent. | 1. Use Purified Reagent: Starting with purer trichloromethanesulfinyl chloride can minimize the formation of colored impurities. 2. Lower Reaction Temperature: If possible, running the reaction at a lower temperature may reduce the rate of side reactions that produce color. |

IV. Quality Control and Purification Protocols

Maintaining the purity of trichloromethanesulfinyl chloride is essential for reproducible and high-yielding reactions.

Protocol 1: Assessing Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for analyzing the purity of trichloromethanesulfinyl chloride and identifying potential degradation products. Method parameters may need to be optimized for your specific instrument.

-

Sample Preparation:

-

Under an inert atmosphere, dilute a small aliquot of trichloromethanesulfinyl chloride in a dry, inert solvent (e.g., anhydrous hexane or dichloromethane). A typical starting concentration would be in the low ppm range.

-

-

GC-MS Parameters (Starting Point):

-

Injection: Splitless injection is often suitable for trace analysis.

-

Inlet Temperature: ~250 °C

-

Column: A non-polar or mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the parent ion of trichloromethanesulfinyl chloride (m/z ~186) and potential degradation products.

-

-

Data Analysis:

-

Identify the peak corresponding to trichloromethanesulfinyl chloride based on its mass spectrum.

-

Analyze other peaks for potential impurities and degradation products by comparing their mass spectra to library databases.

-

Protocol 2: Purification by Fractional Distillation

For reactions requiring high-purity trichloromethanesulfinyl chloride, fractional distillation can be employed. This should be performed with extreme caution due to the compound's reactivity and toxicity.

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus with a Vigreux column in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

-

Use a heating mantle with a stirrer for controlled heating.

-

-

Distillation Procedure:

-

Charge the distillation flask with the impure trichloromethanesulfinyl chloride.

-

Slowly heat the flask while stirring.

-

Collect the fraction that distills at the boiling point of trichloromethanesulfinyl chloride (approximately 147-149 °C at atmospheric pressure).

-

Discard the initial lower-boiling fraction and the higher-boiling residue.

-

Safety Note: The distillation of reactive compounds like trichloromethanesulfinyl chloride should only be performed by experienced chemists with appropriate safety measures in place.

V. Safe Disposal

Proper disposal of trichloromethanesulfinyl chloride and any contaminated materials is crucial.

Protocol 3: Quenching and Disposal

-

Quenching:

-

Slowly and carefully add the trichloromethanesulfinyl chloride to a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable weak base. This should be done in a fume hood.

-

The quenching process will generate gas, so ensure adequate ventilation and do not seal the quenching vessel.

-

-

Disposal:

-

Once the reaction has ceased and the material is fully quenched, the resulting aqueous solution should be disposed of as hazardous waste according to your institution's guidelines.

-

Contaminated labware and PPE should also be disposed of as hazardous waste.

-

VI. Conclusion

Trichloromethanesulfinyl chloride is a powerful synthetic tool, but its successful application hinges on a thorough understanding of its inherent instability. By implementing the storage, handling, and purification protocols outlined in this guide, and by being prepared to troubleshoot potential issues, researchers can safely and effectively utilize this versatile reagent in their work.

VII. References

-

International Chemical Safety Cards (ICSC). (2003). Trichloromethanesulfenyl chloride. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2009). Secondary CCl4 Preparation? Retrieved from [Link]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-DINITROBENZENESULFENYL CHLORIDE. Retrieved from [Link]

-

U.S. Plastic Corp. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

-

European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

Yin, L., Zhang, Y., Hu, Y., & Zhan, X. (2022). GC-MS method for the determination of the genotoxic impurity chlorocyclohexane in trihexyphenidyl hydrochloride bulk drug. Journal of China Pharmaceutical University, 53(1), 79-85.

-

Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

-

Reddit. (2023). Why is sulphur the colour yellow? Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYLTHIOCARBAMYL CHLORIDE. Retrieved from [Link]

-

Faith, W. L., & Tapp, W. J. (1938). Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. Industrial & Engineering Chemistry, 30(3), 289-293.

-

ResearchGate. (2015). Can anyone suggest an easy and efficient method to purify thionylchloride? Retrieved from [Link]

-

Special Gas Instruments. (n.d.). 3 tips to managing reactive gases. Retrieved from [Link]

-

Journal of China Pharmaceutical University. (2022). GC-MS method for the determination of the genotoxic impurity chlorocyclohexane in trihexyphenidyl hydrochloride bulk drug. Retrieved from [Link]

-

Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.

-

BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.

-

ResearchGate. (n.d.). Pyrolysis of Organosulfur Compounds.

-

SciELO México. (n.d.). Is sulfur the responsible for color of yellow Chiapas Amber?

-

Edinburgh Research Explorer. (2023). Thiol Chlorination with N-Chlorosuccinimide.

-

American Institute of Chemical Engineers (AIChE). (2013). Management of Time-Sensitive Reactive and Unstable Chemicals.

-

ResearchGate. (n.d.). Photodegradation mechanism of organic contaminants mediated by chlorinated algal organic matter.

-

American Institute of Chemical Engineers (AIChE). (1995). Guidelines for Safe Storage and Handling of Reactive Materials.

-

University of Toronto Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.

-

University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation.

-

ResearchGate. (n.d.). Thermochemistry of Organosulfur Compounds.

-

University of California, San Diego. (2018). EHS-400.18 Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals.

-

Filo. (2024). Carbon disulfide, CS₂, reacts with chlorine, Cl₂, i...

-

Wikipedia. (n.d.). Mustard gas.

-

Fisher Scientific. (2009). SAFETY DATA SHEET.

-

American Chemical Society. (2026). Microbial Modification Enhances Organic Sulfur Removal Capability of Chelated Iron Solution for Natural Gas.

-

OMICS International. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I.

-

ChemBAM. (n.d.). Purification by fractional distillation.

-

Georgia Institute of Technology Environmental Health & Safety. (n.d.). Working with Highly Reactive Materials.

-

Wikipedia. (n.d.). Sulfenyl chloride.

-

MDPI. (2024). Kinetics of Thermal Decomposition of Carbon Nanotubes Decorated with Magnetite Nanoparticles.

-

MDPI. (n.d.). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.

-

Google Patents. (n.d.). Purification of thionyl chloride.

-

KGROUP. (n.d.). Quenching Reactive Substances.

-

BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.

-

ACS Publications. (n.d.). Mechanism, Kinetics, and Equilibrium of Thermal Decomposition of Ammonium Sulfate.

-

BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.

-

PubMed. (2019). Photochemical degradation kinetics and mechanism of short-chain chlorinated paraffins in aqueous solution: A case of 1-chlorodecane.

-

Walchem. (2024). Chemical Compatibility Chart.

-

YouTube. (2021). Sunlight Halogenation of Alkanes with Mechanism|Chlorination| Bromination.

-

U.S. Plastic Corp. (n.d.). CHEMICAL RESISTANCE CHART.

-

BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.

Sources

- 1. US3155457A - Purification of thionyl chloride - Google Patents [patents.google.com]

- 2. Is sulfur the responsible for color of yellow Chiapas Amber? [scielo.org.mx]

- 3. omicsonline.org [omicsonline.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. chemicals.co.uk [chemicals.co.uk]

Technical Support Center: Managing Trichloromethanesulfinyl Chloride Reactions

Welcome to the technical support center for handling reactions involving Trichloromethanesulfinyl chloride (ClS-CCl₃). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly reactive and useful reagent. The inherent exothermic nature of its reactions demands meticulous planning and execution to ensure safety, reproducibility, and high-quality results. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with this chemistry.

Introduction: The Double-Edged Sword of Reactivity

Trichloromethanesulfinyl chloride is a potent electrophile, making it a valuable building block for synthesizing a range of sulfur-containing compounds, including sulfinamides and thiocarbamates.[1][2][3] However, the very reactivity that makes it useful also drives highly exothermic reactions, particularly with nucleophiles like amines and alcohols.[4][5] Uncontrolled, this heat release can lead to a dangerous phenomenon known as thermal runaway, where the reaction rate increases with temperature, causing a further, uncontrollable temperature spike.[6][7] This can result in pressure buildup, solvent boiling, and the release of hazardous materials, compromising both safety and experimental integrity.[8] This guide is structured to address these challenges proactively and reactively, ensuring you can harness the power of Trichloromethanesulfinyl chloride safely and effectively.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Proactive Experimental Design & Safety

Q1: I am planning a reaction with Trichloromethanesulfinyl chloride for the first time. How can I design my experiment to prevent a thermal runaway event?

A1: Proactive design is the most critical aspect of safely handling this reagent. A multi-layered approach focusing on thermal management and controlled kinetics is essential.

-

Causality: The fundamental principle is to ensure that the rate of heat removal from your reactor always exceeds the rate of heat generation by the chemical reaction.[9] A thermal runaway occurs when this balance is lost.[6]

-

Recommendations:

-

Calorimetric Analysis (Small Scale): Before any large-scale attempt, perform the reaction in a reaction calorimeter (RC1) or similar instrument to determine the total heat of reaction (ΔHrxn) and the maximum heat flow.[10][11] This data is invaluable for assessing the potential thermal hazard.

-

Controlled Reagent Addition: Never add all reagents at once.[8] Trichloromethanesulfinyl chloride should be added slowly and sub-surface to a solution of the nucleophile. This keeps the concentration of the limiting reagent low, thereby controlling the reaction rate and heat generation.

-

Efficient Heat Transfer: Use a reaction vessel with a high surface-area-to-volume ratio (e.g., a jacketed reactor) and ensure efficient stirring to prevent the formation of localized hot spots.[9]

-

Solvent Selection: Choose a solvent with a relatively high boiling point to provide a wider operating temperature window and act as a heat sink. However, ensure the solvent is inert to the highly reactive sulfinyl chloride.

-

Q2: What are the most critical safety precautions and personal protective equipment (PPE) for handling Trichloromethanesulfinyl chloride?

A2: Trichloromethanesulfinyl chloride and its potential byproducts are hazardous. Strict adherence to safety protocols is non-negotiable.

-

Hazards: The compound is corrosive and severely irritating to the eyes, skin, and respiratory tract.[12][13] It is also moisture-sensitive and can decompose to form toxic and corrosive fumes like hydrogen chloride and sulfur oxides.[13][14]

-

Mandatory Safety Measures:

-

Fume Hood: All manipulations must be performed inside a certified chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Gloves: Use chemically resistant gloves (e.g., butyl rubber or a suitable laminate). Double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

-

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[16] Have an appropriate quenching agent and spill kit ready before starting the experiment.

-

Section 2: Reaction Monitoring & Control

Q3: My reaction temperature is rising much faster than anticipated, even with slow addition. What immediate steps should I take?

A3: This is a critical situation that requires immediate and calm action to prevent escalation into a full thermal runaway.

-

Immediate Actions:

-

Stop Reagent Addition: Immediately cease the addition of Trichloromethanesulfinyl chloride.

-

Enhance Cooling: Increase the cooling capacity of your system. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint to its minimum.

-

Prepare for Emergency Quench: If the temperature continues to rise uncontrollably despite enhanced cooling, a controlled quench may be necessary. Have a pre-chilled, appropriate quenching solution ready.

-

The workflow below outlines the decision-making process during an unexpected exotherm.

Caption: Decision workflow for managing an unexpected temperature spike.

Q4: I'm observing a significant amount of dark, tar-like byproduct in my reaction. Could this be related to poor temperature control?

A4: Yes, this is a common consequence of uncontrolled exotherms.

-

Causality: Trichloromethanesulfinyl chloride and the intermediate sulfinyl amides or esters can be thermally labile. High localized temperatures can cause decomposition pathways to dominate over the desired substitution reaction. Phenols, for instance, are particularly sensitive to oxidation, which can be accelerated at higher temperatures, leading to dark, polymeric materials.[17]

-

Troubleshooting Steps:

-

Improve Stirring: Ensure the reaction mixture is homogenous. Inadequate stirring can create "hot spots" where the local temperature is much higher than the bulk temperature measured by your probe.[9]

-

Lower Reaction Temperature: Conduct the reaction at a lower temperature. While this will slow the reaction rate, it will significantly improve selectivity and reduce decomposition.[17]

-

Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

-

Inert Atmosphere: If your substrate is sensitive to oxidation (like a phenol), running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.[17]

-

Data Presentation: Thermal Control Strategies

Proper thermal control is paramount. The choice of cooling method and solvent can significantly impact the safety and success of your experiment.

| Parameter | Ice/Water Bath | Ice/Salt Bath | Cryo-Cooler/Circulator |

| Temperature Range | 0 to 5 °C | -10 to -20 °C | -80 to 20 °C (Variable) |

| Control Precision | Low | Low to Medium | High |

| Heat Removal Capacity | Medium | Medium to High | High and Consistent |

| Best For | Small-scale, moderately exothermic reactions. | Reactions requiring sub-zero temperatures without high precision. | Reactions with high exotherms, scale-up, and processes requiring tight temperature control.[9] |

| Key Consideration | Simple and inexpensive. | Temperature can fluctuate as ice melts. | Requires specialized equipment. |

Experimental Protocols

Protocol 1: Controlled Addition of Trichloromethanesulfinyl Chloride

This protocol describes a general procedure for the reaction of Trichloromethanesulfinyl chloride with a primary amine, emphasizing safety and exotherm management.

-

System Setup:

-

Assemble a dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Connect the reactor jacket to a circulating cooling bath set to the desired initial temperature (e.g., -10 °C).

-

The diagram below illustrates a robust setup.

Caption: Recommended experimental setup for exothermic reactions.

-

-

Procedure:

-

Charge the reactor with the amine (1.0 eq.), a non-nucleophilic base (e.g., triethylamine, 1.2 eq.), and a suitable anhydrous solvent (e.g., Dichloromethane or Toluene).

-

Begin stirring and cool the mixture to the setpoint temperature (e.g., -10 °C).

-

Prepare a solution of Trichloromethanesulfinyl chloride (1.05 eq.) in the same anhydrous solvent and charge it to the addition funnel.

-

Once the reactor contents are at the target temperature, begin the dropwise addition of the Trichloromethanesulfinyl chloride solution.[8]

-

CRITICAL: Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature within a narrow range (e.g., ±2 °C of the setpoint). The addition of sulfinyl chlorides is known to be exothermic.[4]

-

If the temperature rises above the set limit, immediately stop the addition and allow the system to cool before resuming at a slower rate.

-

After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time to ensure completion.

-

Protocol 2: Emergency and Workup Quenching

Quenching is a critical step to safely neutralize any unreacted, hazardous reagent.

-

Emergency Quenching (for runaway reactions):

-

Principle: The goal is to rapidly cool the reaction and consume the reactive species with a less reactive nucleophile.

-

Procedure: Slowly and carefully add a pre-chilled, low-reactivity solvent like isopropanol or tert-butanol. Avoid water as the primary quencher for a runaway, as the hydrolysis can also be highly exothermic and generate gaseous HCl.[4][15]

-

-

Standard Workup Quenching:

-

Principle: To safely work up the reaction mixture after it is complete and thermally stable.

-

Procedure:

-

Cool the completed reaction mixture to 0 °C.

-

Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the HCl byproduct and quench any remaining sulfinyl chloride.[18]

-

CAUTION: This quenching process can be exothermic and will evolve CO₂ gas. Add the quenching solution slowly to control the rate of gas evolution and prevent foaming.

-

Once the quench is complete, proceed with standard liquid-liquid extraction to isolate the product.

-

-

References

-

Harmata, M., Zheng, P., Huang, C., Gomes, M. G., Ying, W., Rayanil, K.-O., Balan, G., & Calkins, N. L. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]

- Janssen Pharmaceutica N.V. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.

-

LabManager. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Link]

- Chen, G., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology.

-

Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

-

Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]

-

International Programme on Chemical Safety. (2003). ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE. [Link]

-

Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]

-

Wikipedia. Thermal runaway. [Link]

-

ResearchGate. Which reagents are suitable for decomposing residual thionyl chloride after esterification?. [Link]

-

ResearchGate. (2025). Advances in the synthesis of thiocarbamates. [Link]

-

METTLER TOLEDO. (2014). RTCal Reaction Calorimeter – Online Heat Flow Data in Real Time. [Link]

-

International Programme on Chemical Safety. (2003). TRICHLOROMETHANESULFENYL CHLORIDE ICSC: 0311. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

Sources